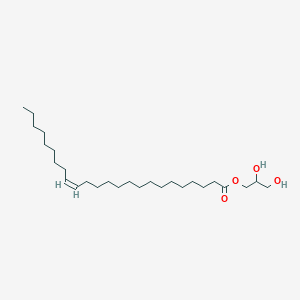
Mononervonin (15c)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a fatty acid ester resulting from the formal condensation of the hydroxy group at position-1 of glycerol with the carboxy group of (15Z)-tetracosenoic acid . This compound is used in various research applications due to its unique chemical properties.
Preparation Methods
Mononervonin (15c) can be synthesized through the esterification of 15-Tetracosenoic acid with glycerol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using techniques like column chromatography to obtain the pure compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Mononervonin (15c) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mononervonin (15c) has several scientific research applications:
Chemistry: It is used as a reference standard in lipid research and chromatography.
Biology: It is studied for its role in cellular processes involving lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in metabolic disorders.
Industry: It is used in the formulation of various biochemical assays and as a component in specialized industrial products
Mechanism of Action
The mechanism of action of Mononervonin (15c) involves its interaction with lipid metabolic pathways. It acts as a substrate for enzymes involved in lipid metabolism, influencing the synthesis and breakdown of complex lipids. The molecular targets include enzymes like lipases and esterases, which catalyze the hydrolysis of ester bonds .
Comparison with Similar Compounds
Mononervonin (15c) can be compared with other monoacylglycerols such as:
1-nervonoylglycerol: Similar in structure but differs in the position of esterification.
Glycerol monostearate: Another monoacylglycerol with a different fatty acid component.
Glycerol monooleate: Contains oleic acid instead of tetracosenoic acid.
The uniqueness of Mononervonin (15c) lies in its specific fatty acid component, which imparts distinct chemical and biological properties.
Properties
CAS No. |
55030-84-7 |
|---|---|
Molecular Formula |
C27H52O4 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
2,3-dihydroxypropyl (Z)-tetracos-15-enoate |
InChI |
InChI=1S/C27H52O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27(30)31-25-26(29)24-28/h9-10,26,28-29H,2-8,11-25H2,1H3/b10-9- |
InChI Key |
NVQGQHXFWUBOAU-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OCC(CO)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-((3aR,4R,6S,6aS)-6-(((3-aminopropyl)thio)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B13415405.png)
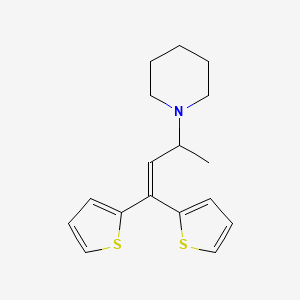
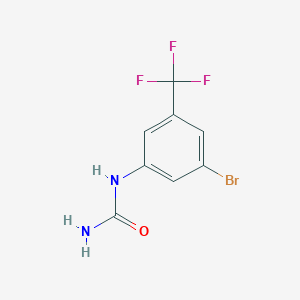
![4-[[(Methylphenylamino)mehtylene]amino]-benzoic acid](/img/structure/B13415418.png)
![[4-[(2,3-Dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] 3-fluorobenzoate](/img/structure/B13415429.png)

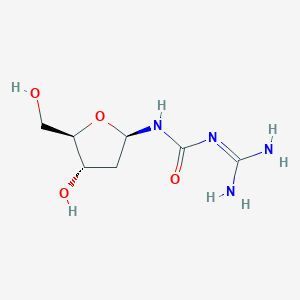

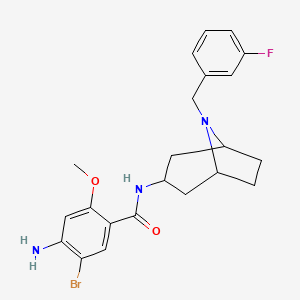

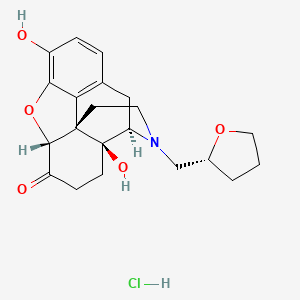
![1H-[1,3]Dioxolo[4,5-a]indolizino[8,1-cd]carbazole, Aspidospermidine-3-carboxylic Acid Deriv.](/img/structure/B13415469.png)
![2-Propenoic acid, 2-[[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)sulfonyl]methylamino]ethyl ester](/img/structure/B13415474.png)

